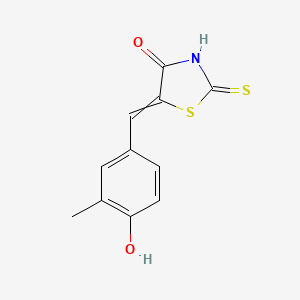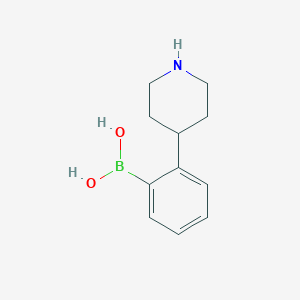
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- is a synthetic peptide compound known for its applications in cosmetics and pharmaceuticals. It is also referred to as palmitoyl tripeptide-1. This compound is composed of three amino acids: lysine, glycine, and histidine, with a palmitoyl group attached to the lysine residue . It is primarily used for its anti-aging properties and ability to stimulate collagen production in the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- involves stepwise peptide synthesis. The process begins with the protection of the C-terminal amino acid (lysine) on its acidic function. Each N-protected amino acid (glycine, histidine) is sequentially coupled, adding to the amino terminus, with deprotection and amidation of the peptide at each step to elongate by one amino acid . The palmitoyl group is introduced through an acylation reaction with palmitic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves anchoring the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally, cleavage from the resin and deprotection to yield the desired peptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- undergoes various chemical reactions, including:
Acylation: Introduction of the palmitoyl group.
Amidation: Formation of peptide bonds between amino acids.
Deprotection: Removal of protecting groups from amino acids during synthesis.
Common Reagents and Conditions
Acylation: Palmitic acid, coupling agents like DCC (dicyclohexylcarbodiimide).
Amidation: N-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: TFA (trifluoroacetic acid) for removing protecting groups.
Major Products Formed
The major product formed from these reactions is the desired peptide, L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-, with high purity and yield .
Wissenschaftliche Forschungsanwendungen
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- involves its role as a signal peptide. It acts as a messenger to cells, triggering collagen synthesis, which increases skin firmness and elasticity . The compound interacts with specific receptors on the cell surface, initiating a cascade of molecular events that lead to the production of collagen and other extracellular matrix components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl tripeptide-5: Another peptide with similar anti-aging properties.
Acetyl hexapeptide-49: Known for its skin-soothing effects.
Palmitoyl tetrapeptide-7: Used for its anti-inflammatory properties.
Uniqueness
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl- is unique due to its specific amino acid sequence and the presence of the palmitoyl group, which enhances its ability to penetrate the skin and exert its effects. Its combination of lysine, glycine, and histidine provides a balanced approach to stimulating collagen production and improving skin health .
Eigenschaften
Molekularformel |
C30H54N6O5 |
|---|---|
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-(hexadecanoylamino)-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)36-28(38)22-33-26(20-24-21-32-23-34-24)29(39)35-25(30(40)41)17-15-16-19-31/h21,23,25-26,33H,2-20,22,31H2,1H3,(H,32,34)(H,35,39)(H,40,41)(H,36,37,38) |
InChI-Schlüssel |
PLZJYFNNMDYNGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)CNC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


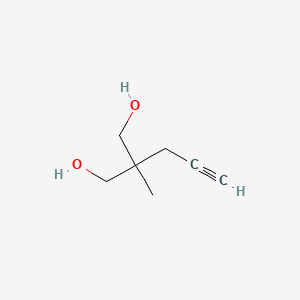
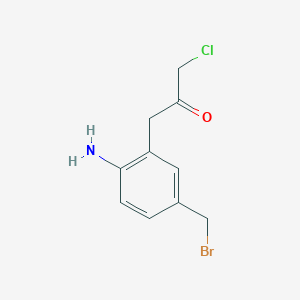


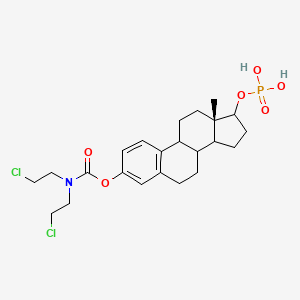

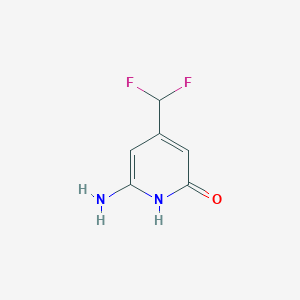
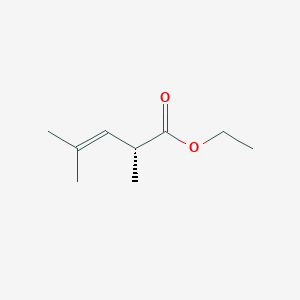
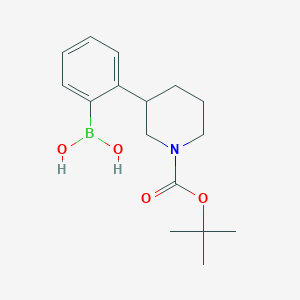
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)

![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
